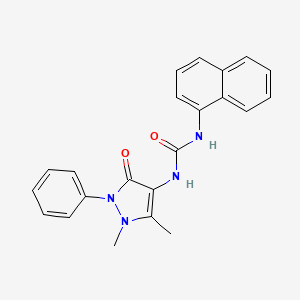![molecular formula C16H17BrN4O3S B11992486 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992486.png)
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a bromobenzyl group, a hydroxypropylthio group, and a purine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the bromobenzyl and hydroxypropylthio groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Applications De Recherche Scientifique
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl and hydroxypropylthio groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3-bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole
- 2-((4-bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone
- 3-(3-hydroxypropyl)benzonitrile
Uniqueness
7-(3-bromobenzyl)-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C16H17BrN4O3S |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
7-[(3-bromophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H17BrN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-4-3-5-11(17)6-10/h3-6,9,22H,7-8H2,1-2H3,(H,19,23,24) |
Clé InChI |
DNPBBPDNGYCTFN-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992404.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11992408.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992420.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992428.png)


![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
![N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11992456.png)

![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
![2-ethoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11992495.png)


